molecular formula C20H25ClN2O2 B1452057 N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020054-76-5

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No.: B1452057
CAS No.: 1020054-76-5
M. Wt: 360.9 g/mol
InChI Key: DPDZPRYITSPGLV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known by its CAS number 1020054-76-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}ClN2_2O2_2
  • Molar Mass : 360.88 g/mol
  • Hazard Classification : Irritant (Xi)
PropertyValue
Molecular FormulaC20_{20}H25_{25}ClN2_2O2_2
Molar Mass360.88 g/mol
CAS Number1020054-76-5
Hazard ClassXi - Irritant

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, compounds with similar moieties have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in both in vitro and in vivo models.

  • In Vitro Studies :
    • Compounds with the butanamide moiety were shown to inhibit mRNA expression of IL-1β and IL-6 effectively in human liver hepatocytes treated with lipopolysaccharides (LPS), a common inflammatory stimulus .
    • Mechanistic studies indicated that these compounds modulate inflammation through the inhibition of the STAT3 and NF-κB signaling pathways, which are crucial in the inflammatory response .
  • In Vivo Studies :
    • In animal models, administration of compounds similar to this compound resulted in reduced levels of inflammatory cytokines (IL-6, TNF-α) following LPS injection, indicating strong anti-inflammatory activity .

Cytotoxicity Assessment

While exploring its therapeutic potential, it is essential to evaluate cytotoxicity. In studies assessing hepatotoxicity:

  • Compounds exhibited low toxicity levels at effective dosages, as indicated by normal ALT and AST levels in treated groups compared to controls .

Study 1: Evaluation of Anti-inflammatory Activity

A recent research article synthesized several derivatives of butanamide and assessed their biological activities. Among these derivatives, one compound demonstrated a significant reduction in IL-6 and TNF-α levels post-LPS treatment in mice, confirming its potential as an anti-inflammatory agent .

Study 2: Mechanistic Insights into Cytokine Suppression

Another study focused on the mechanism behind the suppression of inflammatory cytokines by these compounds. It was found that they effectively inhibited the phosphorylation of key signaling proteins involved in inflammation, including STAT3 and IκBα, leading to decreased transcriptional activity of pro-inflammatory genes .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZPRYITSPGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
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N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
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N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 4
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N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
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N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.